盐酸(+/-)-佩勒蒂埃林

描述

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used in medications to improve water solubility, which can be desirable for substances used in medications . Hydrochlorides may more readily dissolve in the gastrointestinal tract and be absorbed into the bloodstream more quickly .

Molecular Structure Analysis

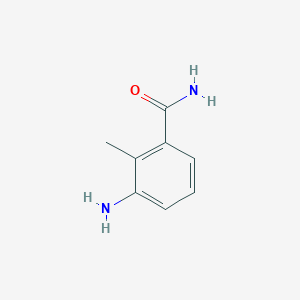

The molecular structure of a hydrochloride would include the organic compound bonded to a chloride ion. The exact structure would depend on the specific organic compound involved .Physical And Chemical Properties Analysis

Hydrochlorides are typically white crystalline solids that are highly soluble in water . The exact physical and chemical properties would depend on the specific organic compound involved.科学研究应用

生物合成和化学合成

- 生物合成机制:佩勒蒂埃林通过非酶促曼尼希类缩合合成,涉及从卷柏和隐脉卷柏中鉴定出的两种新型 III 型多酮合成酶 (PKS)。这种理解有助于更广泛地理解石松生物碱的生物合成,包括石杉碱 A (王等人,2020 年)。

- 化学合成和光环化:佩勒蒂埃林已被用作钩藤碱生物合成中的前体。一项研究描述了它转化为喹诺利西啶,然后进行霍夫曼-勒弗勒型光环化,这与传统的霍夫曼-勒弗勒反应不同 (班等人,1974 年)。

生物碱合成中的应用

- 石松生物碱的合成:佩勒蒂埃林类似物和衍生物已被合成并研究了它们在生产石松生物碱中的潜力。这些发现扩展了哌啶系列中的小构件工具箱,这可能对受生物合成启发的策略有用 (严等人,2012 年)。

- 高脯氨酸和高哌啶酸的合成:使用有机催化的分子内杂原子迈克尔加成的一种改进方案已应用于各种化合物的对映选择性合成,包括佩勒蒂埃林 (卡尔森等人,2008 年)。

其他研究应用

- 制药技术:在一项与佩勒蒂埃林没有直接关系但与制药应用相关的研究中,熔融造粒工艺被探索用于生产缓释基质颗粒,这是一种可能应用于佩勒蒂埃林等化合物的技术 (哈姆达尼等人,2002 年)。

作用机制

安全和危害

属性

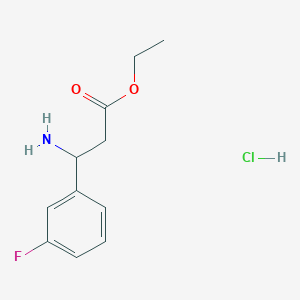

IUPAC Name |

1-piperidin-2-ylpropan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-7(10)6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOKUKPRJSMPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

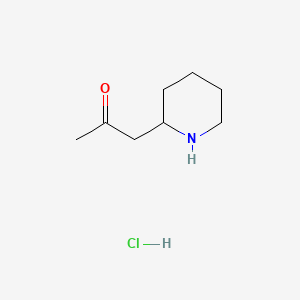

Canonical SMILES |

CC(=O)CC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-Pelletierine hydrochloride | |

CAS RN |

5984-61-2 | |

| Record name | Pelletierine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PELLETIERINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516910XH33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that Pelletierine hydrochloride combined with tin soaps shows high efficacy against Raillietina cesticillus. What is the proposed mechanism behind this synergistic effect?

A1: Unfortunately, the provided abstract [] does not delve into the specific mechanism of action for Pelletierine hydrochloride, either alone or in combination with tin soaps, against Raillietina cesticillus. Further research is needed to understand how these compounds interact at a molecular level to achieve the observed anthelmintic effect. Investigating potential synergistic effects, such as if the compounds target different stages of the parasite's lifecycle or disrupt separate physiological processes, could be a fruitful area for future study.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)